molecular formula C17H12ClN3 B8412278 8-chloro-6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepine

8-chloro-6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepine

Cat. No. B8412278
M. Wt: 293.7 g/mol
InChI Key: YDWMIJIGNDPSCI-UHFFFAOYSA-N
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Patent
US03941803

Procedure details

5-Chloro-2-[2-(phthalimidomethyl)imidazol-1-yl]benzophenone (0.883 g., 2.00 mmol) is suspended in 12 ml. of absolute ethanol, treated with hydrazine and heated to 72°-74° C. Within 10 minutes all of the solid dissolves. After 2 hours the reaction is stopped and white solid is removed by filtration. The mother liquor is concentrated in vacuo to an oil which is crystallized from ethyl acetate-hexane-mixtures to give 8-chloro-6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepine of melting point 143°-148° C.
Name
5-Chloro-2-[2-(phthalimidomethyl)imidazol-1-yl]benzophenone
Quantity
0.883 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:16]2[CH:20]=[CH:19][N:18]=[C:17]2[CH2:21][N:22]2[C:26](=O)[C:25]3=[CH:28][CH:29]=[CH:30][CH:31]=[C:24]3C2=O)=[C:6]([CH:15]=1)C(C1C=CC=CC=1)=O.NN>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:16]3[CH:20]=[CH:19][N:18]=[C:17]3[CH2:21][N:22]=[C:26]([C:25]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:24]=3)[C:6]=2[CH:15]=1

Inputs

Step One
Name
5-Chloro-2-[2-(phthalimidomethyl)imidazol-1-yl]benzophenone
Quantity
0.883 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)N1C(=NC=C1)CN1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 72°-74° C
DISSOLUTION
Type
DISSOLUTION
Details
Within 10 minutes all of the solid dissolves
Duration
10 min
CUSTOM
Type
CUSTOM
Details
white solid is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor is concentrated in vacuo to an oil which
CUSTOM
Type
CUSTOM
Details
is crystallized from ethyl acetate-hexane-mixtures

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C=CN3)C3=CC=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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